(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Description
(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a benzofuran-derived compound featuring a conjugated benzylidene moiety at the 2-position of the benzofuran core. The Z-configuration of the benzylidene group is critical for its stereochemical and electronic properties. The morpholine-4-carboxylate ester at the 6-position introduces polar functionality, balancing solubility and interaction with biological targets.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-15(2)17-5-3-16(4-6-17)13-21-22(25)19-8-7-18(14-20(19)29-21)28-23(26)24-9-11-27-12-10-24/h3-8,13-15H,9-12H2,1-2H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIIQUREJFTNED-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzofuran moiety and a morpholine ring. Its molecular formula is , and it exhibits properties typical of both benzofuran derivatives and morpholine-based compounds.
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, potentially through the scavenging of free radicals.
- Antiplatelet Activity : Similar compounds have demonstrated the ability to inhibit platelet aggregation, which is crucial in preventing thrombotic events.
- Antimicrobial Properties : There is emerging evidence that compounds with similar structures can inhibit microbial growth, suggesting potential applications in treating infections.
The biological activities of this compound may be attributed to various mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure may facilitate electron donation, neutralizing free radicals.
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in platelet aggregation or microbial metabolism, similar to other benzofuran derivatives.
- Interaction with Cellular Receptors : It may interact with various cellular receptors, influencing signaling pathways related to inflammation and cell survival.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate (CAS 859139-03-0)
This analog (CAS 859139-03-0) shares the benzofuran-morpholine carboxylate scaffold but differs in the benzylidene substituents (3,4-dimethoxy vs. 4-isopropyl). Below is a comparative analysis of their structural and hypothesized physicochemical properties:
| Property | Target Compound (4-isopropyl substituent) | Analog (3,4-dimethoxy substituent) |
|---|---|---|
| Molecular Formula | C22H23NO5 | C21H21NO7 |
| Molecular Weight (g/mol) | 381.43 (calculated) | 399.39 (calculated) |
| Substituent Electronic Effects | Electron-donating (alkyl group) | Electron-donating (methoxy groups) |
| Lipophilicity (Predicted logP) | Higher (~3.5) | Moderate (~2.8) |
| Solubility | Lower aqueous solubility due to isopropyl | Higher solubility due to polar methoxy |
Key Differences and Implications:
Substituent Bulk and Lipophilicity : The 4-isopropyl group increases steric bulk and lipophilicity compared to the 3,4-dimethoxy substituents. This may enhance membrane permeability and bioavailability in biological systems but reduce aqueous solubility .
This could influence binding affinities in enzymatic or receptor-based applications.
Synthetic Accessibility : The synthesis of the 3,4-dimethoxy analog may involve milder conditions due to the stability of methoxy groups, whereas the isopropyl substituent might require protection/deprotection strategies to avoid steric hindrance during coupling reactions.
Research Findings and Methodological Considerations
- Spectrofluorometry vs. Tensiometry: Techniques like spectrofluorometry and tensiometry, used for critical micelle concentration (CMC) determination in surfactants (e.g., quaternary ammonium compounds), could theoretically apply to assess aggregation behavior of benzofuran derivatives. However, the target compound’s non-ionic nature and structural complexity may necessitate alternative characterization methods .
- Crystallography and SHELX : Structural elucidation of such compounds often relies on X-ray crystallography. SHELX remains a gold-standard tool for refining small-molecule structures, though its limitations in handling highly flexible moieties (e.g., morpholine rings) may require complementary computational modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
